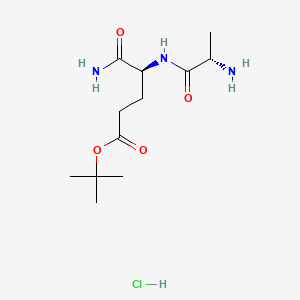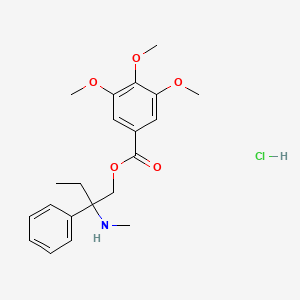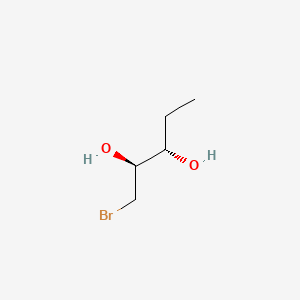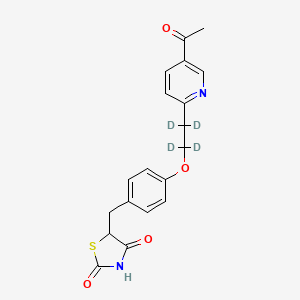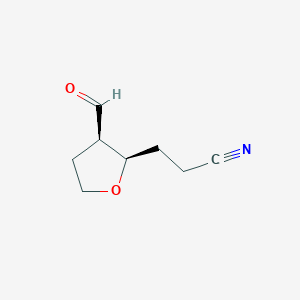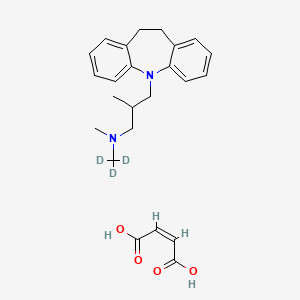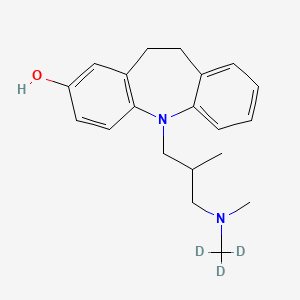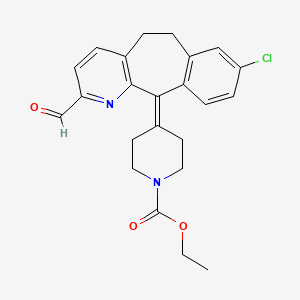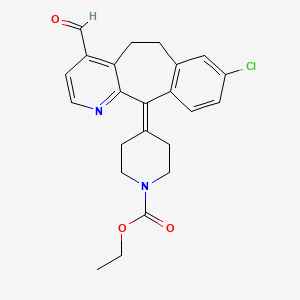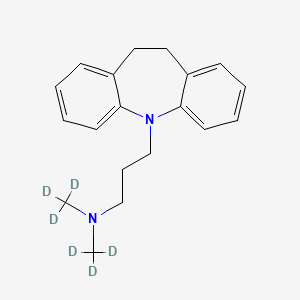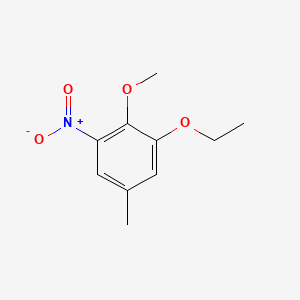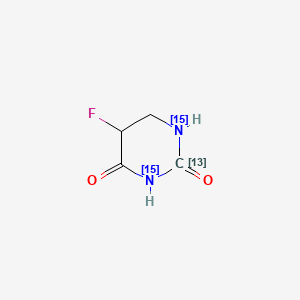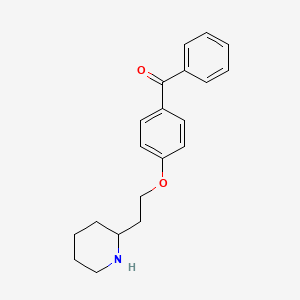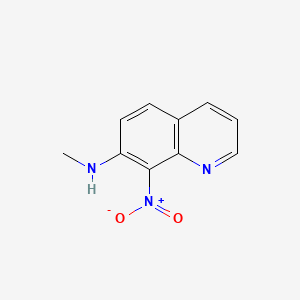
N-methyl-8-nitroquinolin-7-amine
Overview
Description
N-methyl-8-nitroquinolin-7-amine is a synthetic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the quinoline family, which is known for its diverse biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-8-nitroquinolin-7-amine can be synthesized through a two-step process. The first step involves the preparation of 8-nitroquinolin-7-amine from 8-nitroquinoline. This is achieved by reacting 8-nitroquinoline with sodium hydride in tetrahydrofuran (THF) followed by the addition of iodomethane . The reaction conditions typically involve stirring the mixture at room temperature for 30 minutes .
Industrial Production Methods
the synthesis of quinoline derivatives often involves large-scale reactions using similar methodologies as described above, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-methyl-8-nitroquinolin-7-amine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, and sodium hydride . The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents like THF .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield nitroso derivatives, while reduction could produce amino derivatives .
Scientific Research Applications
N-methyl-8-nitroquinolin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives.
Medicine: Quinoline derivatives, including this compound, are explored for their anticancer, antitumor, and anti-inflammatory activities.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-methyl-8-nitroquinolin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its therapeutic effects . The exact molecular targets and pathways are still under investigation, but they are believed to involve key biological processes such as cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-8-nitroquinolin-7-amine include other quinoline derivatives like 7-methyl-8-nitroquinoline and 8-hydroxyquinoline .
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s ability to undergo selective reactions and its potential therapeutic applications make it a valuable subject of study .
Properties
IUPAC Name |
N-methyl-8-nitroquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-8-5-4-7-3-2-6-12-9(7)10(8)13(14)15/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSNEPRUKZPCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652661 | |
| Record name | N-Methyl-8-nitroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147293-16-1 | |
| Record name | N-Methyl-8-nitroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
